molecular formula C30H44O16S2Na2 B600225 Atractyloside sodium salt CAS No. 100938-11-2

Atractyloside sodium salt

Cat. No. B600225
CAS RN: 100938-11-2
M. Wt: 770.77
InChI Key:
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Description

Atractyloside sodium salt is a natural, toxic glycoside . It is found in numerous plant species worldwide, particularly in the daisy family, including Atractylis gummifera and Callilepis laureola . It is used for a variety of therapeutic, religious, and toxic purposes . The compound has a linear formula of C30H44O16S2Na2 and a molecular weight of 770.77 .


Synthesis Analysis

Atractyloside sodium salt is an extremely toxic glycoside isolated from thistles . It inhibits oxidative phosphorylation by blocking the transfer of adenosine nucleotides through the mitochondrial membrane .


Molecular Structure Analysis

The molecular formula of Atractyloside sodium salt is C30H44O16S2Na2 . It has an average mass of 770.770 Da and a monoisotopic mass of 770.186646 Da .


Chemical Reactions Analysis

Atractyloside sodium salt acts as an effective ADP/ATP translocase inhibitor . This action eventually halts the exchange of ADP and ATP, leading to cell death due to lack of energy .


Physical And Chemical Properties Analysis

Atractyloside sodium salt has a linear formula of C30H44O16S2Na2 and a molecular weight of 770.77 . It is a white powder that forms a clear colorless solution at 50 mg/mL of water .

Scientific Research Applications

  • Inhibition of Mitochondrial Functions : Atractyloside is known for its ability to inhibit mitochondrial oxidative phosphorylation and ATPase activities. It interferes with energy-transfer reactions in liver mitochondria, affecting phosphate uptake and respiratory stimulation (Bruni, Contessa, & Luciani, 1962).

  • Toxicity and Biochemistry : Atractyloside poisoning, often resulting from herbal poisoning, primarily inhibits the mitochondrial ADP transporter. It can cause acute hepatic or renal pathology in humans, leading to cellular necrosis at high doses and apoptosis at lower doses. However, at present, there is no specific treatment for atractyloside poisoning (Stewart & Steenkamp, 2000).

  • Detoxification in Herbal Medicines : Atractyloside's toxicity can be reduced through hydrothermal processing. Studies suggest that hydrothermal processing can decompose endogenous toxic compounds, thus facilitating the detoxification of raw materials used in Chinese medicine (Chen et al., 2013).

  • Effect on Renal Function : Atractyloside significantly inhibits state 3 mitochondrial respiration in a dose-dependent manner and can induce nephrotoxicity by selectively injuring the proximal tubule in vivo. This inhibition of oxidative phosphorylation is an early event in atractyloside-induced nephrotoxicity (Obatomi & Bach, 1996).

  • Application in Drug Formulations : Research has been conducted on the impact of inorganic salts on drug release from tablets containing atractyloside. This study offers insights into how atractyloside could be used in pharmaceutical formulations to improve drug release properties (Takano et al., 2019).

Mechanism of Action

The mechanism of action of Atractyloside sodium salt involves its role as an effective ADP/ATP translocase inhibitor . It blocks the transfer of adenosine nucleotides through the mitochondrial membrane, inhibiting oxidative phosphorylation . This eventually leads to cell death due to lack of energy .

Safety and Hazards

Exposure to Atractyloside sodium salt via ingestion or physical contact is toxic and can be fatal for both humans and animals, especially by causing kidney and liver failure . It is classified as having acute toxicity, being toxic if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

disodium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,5R,7R,9R,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O16S2.2Na/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/t16-,17-,18-,19-,20-,21?,23-,24+,25-,26+,28-,29-,30-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFANIWBAUMYKQE-NXBYREHHSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2C[C@H]([C@H]3CC[C@@]45C[C@@H](CCC4[C@@]3(C2)C)C(=C)[C@@H]5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44Na2O16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atractyloside sodium salt

CAS RN

100938-11-2
Record name Atractyloside sodium salt
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